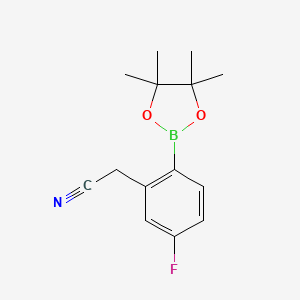

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester

Description

NMR Spectroscopy

FT-IR and UV-Vis:

- FT-IR: A strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1360 cm⁻¹ (B-O-C stretch).

- UV-Vis: Expected λₘₐₓ in the range of 250–300 nm due to π→π* transitions in the aromatic system, influenced by the electron-withdrawing fluorine and cyanomethyl groups.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass Spectrometry (MS):

- Molecular Ion: [M]⁺ at m/z 261 (C₁₄H₁₇BFNO₂⁺).

- Fragmentation:

- Loss of pinacol group (C₆H₁₂O₂, m/z 100): m/z 161 (C₈H₅BFN⁺).

- Loss of cyanomethyl group (C₂H₂N, m/z 40): m/z 221 (C₁₂H₁₅BFO₂⁺).

Isotopic Distribution:

| Isotope | Abundance (%) | Calculation |

|---|---|---|

| B-10 | 19.8 | Natural abundance |

| B-11 | 80.2 | Natural abundance |

The boron isotopic pattern (1:4.1 ratio for B-10/B-11) is characteristic of boronic esters and aids in confirming the molecular formula.

Comparative Structural Insights

Key Differences from Analogues:

The cyanomethyl group in the target compound introduces additional steric and electronic effects compared to simpler fluorobenyl boronic esters.

Properties

IUPAC Name |

2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVAPMKKMMNMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester typically involves the reaction of 4-fluorobenzyl cyanide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura couplings , where it reacts with aryl/vinyl halides to form biaryl or styryl derivatives. Key mechanistic steps include:

-

Oxidative Addition : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) activate the aryl halide.

-

Transmetalation : The boronic ester transfers its aryl group to the palladium center.

-

Reductive Elimination : A new carbon-carbon bond forms, regenerating the catalyst .

Reaction Optimization (Table 1)

Example Synthesis : Coupling with 4-bromoanisole under Pd catalysis in DMF at 85°C yields 4′-methoxy-2-cyanomethyl-4-fluorobiphenyl with 92% efficiency after column purification .

Hydrolysis to Boronic Acid

Under acidic conditions (HCl/H₂O), the pinacol ester hydrolyzes to 2-cyanomethyl-4-fluorophenylboronic acid , a reactive intermediate for further derivatization .

Conditions :

-

Reagent : 1M HCl in THF (1:1 v/v)

-

Time : 2–4 hours at 25°C

Oxidation to Phenol Derivatives

Controlled oxidation with H₂O₂ in alkaline media converts the boronic ester to 4-fluoro-2-hydroxymethylbenzonitrile , a precursor for pharmaceuticals .

Optimized Protocol :

Comparative Reactivity with Structural Analogs (Table 2)

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to couple with aryl or vinyl halides makes it an essential reagent in synthetic chemistry.

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, which is vital for protein degradation and cell cycle regulation.

| Study | Findings |

|---|---|

| In Vivo Study | Significant reduction in tumor size in mouse models of breast cancer compared to control groups. |

| Mechanistic Insights | Activation of caspase pathways leading to cell death through mitochondrial disruption. |

Antimicrobial Activity:

The compound has also demonstrated antimicrobial properties against various bacterial strains, indicating its potential for development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Material Science

The compound is applied in the development of advanced materials and polymers due to its reactivity and stability. It serves as an intermediate in the synthesis of functionalized polymers that can be used in various industrial applications.

In Vivo Studies

A notable study evaluated the efficacy of this compound in a breast cancer mouse model. The results indicated a significant reduction in tumor size, suggesting its potential as a therapeutic agent.

Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

Mechanism of Action

The mechanism of action of 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituent effects, solubility, and reactivity of 2-cyanomethyl-4-fluorophenylboronic acid, pinacol ester with similar compounds:

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -CH₂CN) enhance Suzuki coupling reactivity by polarizing the boron center .

- Solubility trends align with : pinacol esters generally exhibit better solubility than free boronic acids, with chloroform and ketones being optimal solvents.

- Biological activity : Pinacol esters often serve as prodrugs (e.g., requiring deprotection to boronic acid for activity) .

Stability and Deprotection

- Stability : Pinacol esters are stable under basic and neutral conditions but hydrolyze under acidic or oxidative conditions (e.g., NaIO₄/ammonium acetate) to release boronic acids .

- Comparison : Deprotection efficiency varies with substituents; electron-withdrawing groups may slow hydrolysis due to reduced boron Lewis acidity .

Biological Activity

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- IUPAC Name : 2-Cyanomethyl-4-fluorophenylboronic acid pinacol ester

- Molecular Formula : C13H16BFO2

- Molecular Weight : 247.08 g/mol

- CAS Number : 1050423-87-4

Synthesis

The synthesis of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-fluorophenylboronic acid with cyanomethyl derivatives under specific conditions, often using catalysts such as palladium or nickel. The reaction conditions can be optimized to enhance yield and purity.

The biological activity of boronic acids, including 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester, is primarily attributed to their ability to inhibit proteasomes and other enzymes involved in cellular processes. This compound may interact with specific molecular targets, leading to alterations in signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester. Research indicates that this compound can induce apoptosis in cancer cells through the inhibition of proteasome activity, which is crucial for regulating protein degradation and cell cycle progression.

| Study | Findings |

|---|---|

| Demonstrated significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer. | |

| Showed that the compound inhibits tumor growth in xenograft models. |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- In Vivo Studies : A recent study evaluated the efficacy of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester in a mouse model of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

- Mechanistic Insights : Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester, and how can cross-coupling reactions be optimized?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key parameters include controlling boronic acid speciation (e.g., using homologation strategies to extend carbon chains) and selecting ligands to stabilize intermediates . Optimize reaction conditions (solvent polarity, temperature, and catalyst loading) to improve yield and reduce side reactions. For fluorinated arylboronates, Ni/Cu-catalyzed defluoroborylation of fluoroarenes may also be applicable .

Q. How should researchers characterize the stability and reactivity of this compound under aqueous or oxidative conditions?

- Monitor stability via UV-vis spectroscopy, particularly in the presence of peroxides (e.g., H₂O₂). The boronic ester group reacts with H₂O₂, leading to hydrolysis and shifts in absorption peaks (e.g., λmax at 405 nm for oxidized products). Perform kinetic studies at varying pH and concentrations to quantify degradation rates . Store the compound at 0–6°C in airtight, dry containers to prevent hydrolysis .

Q. What are the best practices for handling and storing this compound to maintain its integrity?

- Store under refrigeration (0–6°C) in sealed, moisture-free containers. Avoid exposure to air and humidity, which can hydrolyze the boronic ester. Use inert atmospheres (e.g., N₂ or Ar) during reactions. For long-term stability, pre-dry solvents and reagents to minimize water content .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions involving 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester?

- Manipulate solution equilibria to favor specific boronic acid species. For example, in cross-coupling, use additives (e.g., TFAA) to generate reactive borinic esters, which enhance selectivity for E-alkene products over Z-isomers. Adjust pH and solvent polarity to stabilize intermediates and suppress competing pathways .

Q. What strategies enable enantioselective allylboration using fluorinated arylboronates like this compound?

- Convert the pinacol ester to a borinic ester intermediate via treatment with nBuLi and TFAA. This intermediate undergoes allylboration with aldehydes, achieving >90% E-selectivity. For β-methallyl derivatives, reverse stereoselectivity by modifying reaction conditions (e.g., temperature, Lewis acid catalysts) .

Q. How can this compound be integrated into polymer synthesis for functional materials?

- Use reversible addition-fragmentation chain transfer (RAFT) polymerization with boronic ester monomers. The pinacol ester acts as a protected boronic acid, enabling controlled synthesis of amphiphilic block copolymers. Post-polymerization deprotection with mild acids (e.g., HCl) yields water-soluble boronic acid polymers for applications in drug delivery or sensors .

Q. What catalytic systems are effective for C–F bond functionalization of this compound?

- Ni/Cu co-catalysis enables defluoroborylation, converting fluoroarenes to arylboronic esters. This method tolerates electron-withdrawing groups (e.g., cyano) and facilitates downstream derivatization (e.g., Suzuki-Miyaura coupling). Optimize catalyst ratios (Ni:Cu = 1:2) and use chelating ligands (e.g., bipyridine) to enhance turnover .

Q. How is this compound utilized in radiofluorination for PET imaging?

- As a precursor for ¹⁸F-labeling, the pinacol ester participates in copper-mediated fluorination. React with [¹⁸F]KF in the presence of 4-dimethylaminopyridinium triflate to introduce ¹⁸F at the aryl position. Purify via HPLC and validate radiochemical yields using autoradiography .

Data Contradictions and Resolution

- Reactivity with Peroxides : shows UV-vis spectral changes during H₂O₂ reactions, but stability in acidic/basic conditions is not quantified. Resolve by conducting pH-dependent kinetic assays.

- Stereoselectivity in Allylboration : While standard conditions favor Z-selectivity for α-substituted allylboronates, borinic ester intermediates reverse this trend. Validate with ¹¹B NMR to confirm intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.